Cularine

Airway Pharmacology Smooth Muscle Relaxation COPD Research

Cularine (CAS 479-39-0) is a benzylisoquinoline alkaloid that forms the core structure of the largest representative class within this group, containing 14 alkaloids. It is defined by its unique oxepine-incorporated tetracyclic ring system and is primarily isolated from the Fumariaceae family.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 479-39-0
Cat. No. B1669330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCularine
CAS479-39-0
Synonyms(12aS)-6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-(1)benzoxepino(2,3,4-ij)isoquinoline
cularine
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC
InChIInChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3/t14-/m0/s1
InChIKeyDTMXRZMJFCVJQS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cularine (CAS 479-39-0): A Structurally Distinct Benzylisoquinoline Alkaloid for Respiratory and Uterine Research


Cularine (CAS 479-39-0) is a benzylisoquinoline alkaloid that forms the core structure of the largest representative class within this group, containing 14 alkaloids [1]. It is defined by its unique oxepine-incorporated tetracyclic ring system and is primarily isolated from the Fumariaceae family [2]. Pharmacologically, it is recognized for its non-specific antispasmogenic activity on both guinea pig and human airway smooth muscle, where its relaxant potency was demonstrated to be between that of the clinically relevant bronchodilators papaverine and theophylline [3]. This baseline establishes cularine not merely as a botanical isolate, but as a compound with a defined, intermediate potency profile in a well-characterized therapeutic class.

Why Substituting Cularine with Other Benzylisoquinolines Like Papaverine or Cularidine Fails in Targeted Research


The term 'benzylisoquinoline alkaloid' encompasses a structurally diverse family with profound variations in pharmacodynamics, making simple substitution scientifically invalid. For instance, while cularine and cularidine share a common skeleton, cularine exhibits micromolar binding affinity at striatal D1 and D2 dopaminergic receptors, whereas cularidine, celtisine, and breoganine demonstrate nanomolar-level displacement, indicating critical differences in CNS-target engagement [1]. Similarly, cularine's relaxant action in smooth muscle is mechanistically aligned with extracellular calcium entry blockade, a profile distinct from papaverine, which acts intracellularly to promote relaxation in calcium-free media [2]. Even within airway relaxation, cularine's pD2 value is significantly higher than that of theophylline but lower than that of papaverine, quantifying a specific potency band that no other tested alkaloid occupies [3]. These quantifiable mechanistic and potency divergences prove that cularine is not an interchangeable member of a compound class.

Quantitative Differentiation: Cularine Versus Papaverine, Theophylline, Cularidine, and Hydrastine in Key Assays


Airway Smooth Muscle Relaxation: Intermediate Potency Between Papaverine and Theophylline in Guinea Pig and Human Tissue

In a head-to-head study on isolated guinea pig trachea and human bronchus, cularine (pD2 between papaverine and theophylline) was the most potent among four structurally related isoquinoline alkaloids tested (antioquine, obaberine, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline). Its relaxant activity was not modified by epithelium removal, indicating a direct action on airway smooth muscle [1].

Airway Pharmacology Smooth Muscle Relaxation COPD Research

Uterine Smooth Muscle Mechanism: Calcium Entry Blockade Versus Intracellular Papaverine Action

A comparative study in isolated rat uterus revealed a critical mechanistic divergence: all benzylisoquinolines (cularine, cularidine, celtisine, isocrasifoline) completely relaxed KCl-induced contractions, similar to the L-type calcium channel blocker nifedipine. In contrast, only papaverine was able to relax contractions induced by oxytocin or vanadate in a Ca2+-free medium, indicating an intracellular mechanism. This positions cularine and its close analogs as extracellular calcium entry inhibitors rather than direct intracellular smooth muscle relaxants [1].

Uterine Physiology Calcium Antagonism Smooth Muscle Mechanistic Studies

Dopaminergic Receptor Selectivity: Micromolar Affinity of Cularine Contrasts with Nanomolar Analogs

A systematic binding study against striatal D1 ([3H]SCH 23390) and D2 ([3H]raclopride) receptors demonstrated that while the cularine alkaloids celtisine, breoganine, and cularidine inhibited binding at nanomolar concentrations, the parent compound cularine was only active at micromolar concentrations. This dramatic potency gap highlights that subtle structural modifications (e.g., phenolic hydroxyl substitution pattern) drastically alter CNS receptor engagement [1].

Dopamine Receptor Binding CNS Drug Discovery Structure-Activity Relationships

Convulsant Activity: Ten-Fold Lower Potency Than Hydrastine in vivo

Classical pharmacological investigation directly compared the convulsant activity of cularine with the established convulsant alkaloid hydrastine in rabbits. Cularine was found to be approximately one-tenth as powerful as hydrastine in this regard, while also producing corneal anesthesia comparable to papaverine, an effect much more defined than that of hydrastine. This dual profile separates cularine from both hydrastine and papaverine in neurological screens [1].

Comparative Neuropharmacology Convulsant Mechanism Alkaloid Toxicology

Validated Application Scenarios for Cularine Based on Comparative Pharmacological Evidence


Investigating Intermediate Potency Airway Relaxation with a Defined pD2 Band

For preclinical respiratory disease models (e.g., asthma or COPD research using guinea pig trachea or human bronchus), cularine is the optimal selection when a bronchodilator with an intermediate potency between theophylline and papaverine is required. It provides higher potency than theophylline while avoiding the intracellular action mechanism of papaverine, as established by comparative pD2 analysis [1].

Probing Extracellular Calcium Entry Blockade in Smooth Muscle Without Intracellular Cross-Reactivity

Cularine enables the specific study of L-type calcium channel-like blockade in smooth muscle assays, such as in isolated rat uterus. Its inability to relax contractions in Ca2+-free conditions makes it a cleaner pharmacological tool than papaverine for experiments designed to isolate extracellular Ca2+ entry mechanisms from intracellular calcium release pathways [2].

Establishing Structure-Activity Baselines for Dopaminergic Activity in Cularine Alkaloids

In medicinal chemistry programs targeting dopamine receptors, cularine serves as the ideal low-affinity (micromolar IC50) parent scaffold for D1/D2 receptor binding studies. Its 1000-fold lower potency relative to cularidine provides a crucial control compound to validate that observed nanomolar activities are driven by specific structural modifications rather than the core scaffold itself [3].

Conducting Neurological Studies Requiring a Low Convulsant Risk Alkaloid with Local Anesthetic Properties

In in vivo neurological research, cularine can be selected for its quantified 10-fold lower convulsant potency compared to hydrastine, while still providing a papaverine-comparable local anesthetic effect. This dual profile makes it a suitable candidate for protocols requiring an alkaloid-based anesthetic without the high seizure risk associated with other isoquinoline convulsants [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cularine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.